trans-3-Fluoro-4-methylpiperidin-4-OL hcl
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Overview
Description
Trans-3-Fluoro-4-methylpiperidin-4-OL hydrochloride: is a chemical compound with the molecular formula C6H13ClFNO. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-3-Fluoro-4-methylpiperidin-4-OL hydrochloride typically involves the fluorination of a piperidine derivative. One common method includes the reaction of 4-methylpiperidin-4-OL with a fluorinating agent under controlled conditions to introduce the fluorine atom at the 3-position .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and subsequent fluorination. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions: Trans-3-Fluoro-4-methylpiperidin-4-OL hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a different functional group.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone, while substitution could result in a new fluorinated derivative .
Scientific Research Applications
Chemistry: In organic synthesis, trans-3-Fluoro-4-methylpiperidin-4-OL hydrochloride serves as a building block for the preparation of more complex molecules.
Biology and Medicine: This compound is investigated for its potential pharmacological properties. Fluorinated piperidine derivatives are known to exhibit biological activity, making them candidates for drug development .
Industry: In the chemical industry, trans-3-Fluoro-4-methylpiperidin-4-OL hydrochloride is used in the synthesis of agrochemicals, pharmaceuticals, and other specialty chemicals .
Mechanism of Action
The mechanism of action of trans-3-Fluoro-4-methylpiperidin-4-OL hydrochloride involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system involved .
Comparison with Similar Compounds
Trans-3-methylpiperidin-4-OL hydrochloride: Similar structure but lacks the fluorine atom.
Trans-4-Fluoro-3-piperidinol hydrochloride: Similar fluorinated piperidine derivative with different substitution pattern.
Uniqueness: Trans-3-Fluoro-4-methylpiperidin-4-OL hydrochloride is unique due to the presence of both a fluorine atom and a methyl group on the piperidine ring. This combination can influence its chemical reactivity and biological activity, making it distinct from other piperidine derivatives .
Properties
Molecular Formula |
C6H13ClFNO |
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Molecular Weight |
169.62 g/mol |
IUPAC Name |
(3R,4R)-3-fluoro-4-methylpiperidin-4-ol;hydrochloride |
InChI |
InChI=1S/C6H12FNO.ClH/c1-6(9)2-3-8-4-5(6)7;/h5,8-9H,2-4H2,1H3;1H/t5-,6-;/m1./s1 |
InChI Key |
GGQIEOPGYYANDG-KGZKBUQUSA-N |
Isomeric SMILES |
C[C@]1(CCNC[C@H]1F)O.Cl |
Canonical SMILES |
CC1(CCNCC1F)O.Cl |
Origin of Product |
United States |
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